molecular formula C20H24BrN3 B15077595 N-(2-Bromobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine

N-(2-Bromobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine

Cat. No.: B15077595
M. Wt: 386.3 g/mol
InChI Key: KVAKOWLLYFGQFQ-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Bromobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine is a complex organic compound that features a piperazine ring substituted with a 2-bromobenzylidene group and a 2,4-dimethylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine typically involves the condensation of 2-bromobenzaldehyde with 4-(2,4-dimethylbenzyl)piperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the 2-bromobenzylidene group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

N-(2-Bromobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-Bromobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chlorobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine
  • N-(2-Fluorobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine
  • N-(2-Methylbenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine

Uniqueness

N-(2-Bromobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C20H24BrN3

Molecular Weight

386.3 g/mol

IUPAC Name

(E)-1-(2-bromophenyl)-N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]methanimine

InChI

InChI=1S/C20H24BrN3/c1-16-7-8-19(17(2)13-16)15-23-9-11-24(12-10-23)22-14-18-5-3-4-6-20(18)21/h3-8,13-14H,9-12,15H2,1-2H3/b22-14+

InChI Key

KVAKOWLLYFGQFQ-HYARGMPZSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)CN2CCN(CC2)/N=C/C3=CC=CC=C3Br)C

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCN(CC2)N=CC3=CC=CC=C3Br)C

Origin of Product

United States

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